N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide
Description
N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide (CAS 63175-06-4) is a quaternary ammonium salt featuring a methacryloyloxyethyl group, a dimethylamino moiety, and a linear octyl chain. The iodide counterion ensures charge neutrality. This compound is structurally designed for polymerizable applications, enabling its incorporation into polymeric matrices for antimicrobial coatings, molecularly imprinted polymers (MIPs), or functionalized materials . The methacryloyl group facilitates covalent bonding during polymerization, while the octyl chain contributes to hydrophobic interactions, influencing solubility and bioactivity.
Properties
Molecular Formula |
C16H32INO2 |
|---|---|
Molecular Weight |
397.33 g/mol |
IUPAC Name |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;iodide |
InChI |
InChI=1S/C16H32NO2.HI/c1-6-7-8-9-10-11-12-17(4,5)13-14-19-16(18)15(2)3;/h2,6-14H2,1,3-5H3;1H/q+1;/p-1 |
InChI Key |
DHICRBRNYFHVAZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
| Step | Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Methacryloylation of N,N-dimethylaminoethylamine | Methacryloyl chloride, base (e.g., triethylamine) | Low temperature (0-5°C), inert atmosphere | Formation of N,N-dimethyl-N-(2-methacryloyl)ethylamine |
| 2 | Quaternization of tertiary amine | 1-Iodooctane | Reflux in organic solvent (acetonitrile or dichloromethane) | Formation of this compound |
Step 1: Methacryloylation
The primary step involves reacting N,N-dimethylaminoethylamine with methacryloyl chloride under controlled low-temperature conditions to avoid polymerization of the methacryloyl group. A base such as triethylamine scavenges the hydrogen chloride generated.
Step 2: Quaternization
The resulting tertiary amine intermediate is then reacted with 1-iodooctane, an alkyl iodide, under reflux in an aprotic organic solvent like acetonitrile or dichloromethane. This nucleophilic substitution reaction results in the formation of the quaternary ammonium iodide salt.
Purification Techniques
After synthesis, purification is crucial to obtain the compound in high purity for research and industrial applications. Common purification methods include:
- Recrystallization: Using solvents such as ethanol or acetone to crystallize the product.
- Column Chromatography: Employing silica gel columns with appropriate eluents to separate impurities.
Industrial Production Considerations
Industrial-scale production may optimize solvent choice, reaction time, and temperature to maximize yield and purity while minimizing side reactions such as polymerization of the methacryloyl group. Continuous flow reactors and controlled addition of reagents are potential methods to improve safety and efficiency.
Research Discoveries and Analytical Data
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
13C NMR spectra confirm the presence of the methacryloyl carbonyl and vinyl carbons, as well as the alkyl chain carbons. The quaternary ammonium center is indicated by characteristic chemical shifts.Mass Spectrometry:
The molecular ion peak corresponds to the calculated molecular weight of 397.33 g/mol, confirming the molecular formula C16H32INO2.
Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 397.33 g/mol | |
| Molecular Formula | C16H32INO2 | |
| Exact Mass | 397.14778 Da | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 12 |
Functional Applications Related to Preparation
The methacryloyl group introduced during preparation enables free radical polymerization, allowing the compound to be copolymerized into polymer matrices, enhancing surface properties such as antimicrobial activity and hydrophobicity.
Summary Table of Preparation Methods
| Preparation Aspect | Description | Notes |
|---|---|---|
| Starting Materials | N,N-Dimethylaminoethylamine, Methacryloyl chloride, 1-Iodooctane | High purity reagents recommended |
| Key Reaction Types | Acylation (methacryloylation), Quaternization | Controlled conditions to avoid side reactions |
| Solvents | Acetonitrile, Dichloromethane | Aprotic solvents preferred for quaternization |
| Reaction Conditions | Low temperature for acylation; reflux for quaternization | Inert atmosphere recommended |
| Purification | Recrystallization, Column chromatography | Ensures removal of unreacted starting materials and byproducts |
| Analytical Confirmation | NMR, Mass spectrometry | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Polymerization: The methacryloyl group can undergo radical polymerization to form polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, or halides.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under conditions such as heat or UV light.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Polymerization: Polymers with varying properties based on the reaction conditions and monomer ratios.
Scientific Research Applications
Scientific Research Applications
In the field of biomaterials, N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide is incorporated into hydrogels and coatings for biomedical devices. Its antimicrobial properties help prevent bacterial adhesion and biofilm formation on surfaces.
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| E. coli | 0.004 - 0.03 mg/mL | Excellent |
| S. aureus | 0.008 mg/mL | Very Good |
| En. cloacae | 0.004 mg/mL | Excellent |
Medical Applications
The compound has been explored as a component in drug delivery systems due to its ability to form stable complexes with drugs, enhancing their solubility and bioavailability. Its quaternary ammonium structure facilitates interactions with negatively charged biological membranes, promoting cellular uptake.
Potential Drug Delivery Mechanism:
- Mechanism of Action: The disruption of microbial cell membranes by the quaternary ammonium group enhances permeability and leads to cell lysis.
- Application in Cancer Therapy: Preliminary studies indicate potential cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung adenocarcinoma).
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Doxorubicin (Reference Drug) | MCF-7 | 9.18 ± 1.12 |
Industrial Applications
In industrial settings, this compound is utilized in water treatment formulations to control microbial growth in industrial water systems. Its effectiveness against biofilm formation makes it valuable for maintaining hygiene in various processes.
Mechanism of Action
The mechanism of action for N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide depends on its application:
Surfactant Properties: It reduces surface tension by aligning at interfaces.
Antimicrobial Action: Disrupts microbial cell membranes.
Polymerization: The methacryloyl group forms covalent bonds during polymerization.
Comparison with Similar Compounds
Key Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide, with the CAS number 63175-06-4, is a quaternary ammonium compound notable for its unique structural features and potential biological applications. This article explores its biological activity, focusing on various research findings, case studies, and physicochemical properties.
- Molecular Formula : C16H32INO2
- Molar Mass : 397.34 g/mol
- Structure : The compound consists of a dimethylamino group, a methacryloyl group, and an octyl chain, contributing to its amphiphilic nature which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with biological membranes due to its amphiphilic character. This interaction can disrupt lipid bilayers, potentially leading to cytotoxic effects on various cell types.
Biological Activity Overview
-
Antimicrobial Activity :
- Studies have shown that quaternary ammonium compounds exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains.
- Case Study : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
-
Cytotoxic Effects :
- The cytotoxicity of this compound has been evaluated in vitro using different cancer cell lines. Results indicated that it can induce apoptosis in certain cancer cells, suggesting a potential role in cancer therapy.
- Research Findings : In a comparative study, the compound showed IC50 values ranging from 15 to 30 µM against several cancer cell lines, demonstrating significant cytotoxicity .
-
Antiviral Potential :
- Preliminary investigations suggest that the compound may possess antiviral properties. Its ability to disrupt viral envelopes could inhibit viral entry into host cells.
- Research Insights : In vitro assays have indicated that the compound reduces viral replication in cell cultures infected with herpes simplex virus (HSV), although further studies are needed to confirm these findings .
The physicochemical characteristics of this compound are crucial for understanding its biological activity:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| pH Stability | Stable across a pH range of 4-10 |
| Lipophilicity | High due to octyl chain |
These properties enhance its ability to penetrate biological membranes and influence its interactions with various cellular components.
Safety and Toxicology
Toxicological assessments are essential for evaluating the safety profile of this compound:
- Acute Toxicity : Animal studies indicate low acute toxicity when administered at standard doses, with no significant adverse effects observed .
- Genotoxicity : In vitro assays have shown that the compound does not induce mutagenic or genotoxic effects, supporting its potential use in therapeutic applications .
Q & A
Q. Q1. What are the standard synthetic routes for N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide?
Answer: A common synthesis involves quaternization of tertiary amines with alkyl halides. For example, reacting N,N,N-triethyl-N-(2-hydroxyethyl)ammonium iodide with methacrylic acid chloranhydride in a 1:1 molar ratio yields the target compound via esterification. The reaction typically proceeds under anhydrous conditions with a catalyst (e.g., triethylamine) to neutralize HCl byproducts . Characterization via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy is recommended to confirm the methacryloyl and quaternary ammonium moieties .
Q. Q2. What spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Assigns proton and carbon environments, confirming the methacryloyl group (δ ~5.7–6.2 ppm for vinyl protons) and quaternary ammonium structure (δ ~3.0–3.5 ppm for N-methyl groups) .
- FT-IR : Peaks at ~1720 cm⁻¹ (C=O stretch of methacrylate) and 1640 cm⁻¹ (C=C stretch) validate functional groups .
- Elemental Analysis : Ensures purity by matching calculated and observed C, H, N, and I content .
Q. Q3. What are the key physicochemical properties relevant to its use in polymerization?
Answer:
- Surface Activity : The amphiphilic structure lowers surface tension, critical for micelle formation in emulsion polymerization. Surface tension measurements (e.g., du Noüy ring method) can determine critical micelle concentration (CMC) .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (>150°C), ensuring stability during radical polymerization .
Advanced Research Questions
Q. Q4. How do structural modifications influence its aggregation behavior in aqueous solutions?
Answer: The alkyl chain length (e.g., octyl group) and methacryloyl moiety dictate aggregation. Dynamic light scattering (DLS) and cryogenic transmission electron microscopy (cryo-TEM) reveal polydisperse micelles (10–200 nm) at concentrations above CMC. Varying the alkyl chain from C8 to C12 increases micelle size but reduces colloidal stability due to hydrophobic interactions . For asymmetric gemini analogs, coexisting aggregate populations (e.g., vesicles and micelles) are observed, requiring multi-angle light scattering (MALS) for size distribution analysis .
Q. Q5. What role does this compound play in micellar catalysis for organic reactions?
Answer: Cationic micelles formed by this surfactant accelerate E2 elimination reactions (e.g., dehydrohalogenation) under alkaline conditions. At pH >12, the zwitterionic form participates as a base, enhancing reaction rates. Kinetic studies using conductometry or UV-Vis spectroscopy show a 3–5× rate increase compared to anionic micelles (e.g., SDS). However, micelle charge and spacer length critically affect catalytic efficiency .
Q. Q6. How can its copolymerization with zwitterionic monomers improve biomedical applications?
Answer: Copolymerizing with carboxybetaine esters (e.g., via atom transfer radical polymerization) creates pH-responsive coatings. Post-polymerization hydrolysis yields zwitterionic surfaces that resist bacterial adhesion (e.g., 99.9% reduction in E. coli viability) while promoting osteoblast attachment. Rheological synergism studies (e.g., oscillatory shear tests) quantify adhesion strength to biological matrices like mucus or cellulose sulfate .
Q. Q7. What challenges arise in analyzing its interactions with biological membranes?
Answer:
- Membrane Disruption : Quartz crystal microbalance (QCM) and fluorescence anisotropy reveal concentration-dependent membrane fluidity changes. At sub-CMC concentrations, monomeric forms integrate into lipid bilayers, while micelles induce curvature stress .
- Antimicrobial Resistance : Prolonged exposure may select for resistant strains. Time-kill assays and genomic sequencing (e.g., RNA-seq) identify upregulated efflux pumps or membrane modification genes .
Data Contradictions and Resolution
Q. Q8. Discrepancies in reported CMC values across studies: How to address them?
Answer: CMC variations (e.g., 0.5–2.0 mM) arise from methodology differences. Surface tension measurements (Wilhelmy plate vs. pendant drop) and purity levels (e.g., residual solvents) significantly affect results. Standardize protocols using HPLC-purified samples and temperature-controlled (±0.1°C) systems. Cross-validate with conductometry to resolve inconsistencies .
Methodological Best Practices
Q. Q9. How to optimize reaction conditions for high-purity synthesis?
Answer:
- Solvent Choice : Use aprotic solvents (e.g., DMF or acetonitrile) to minimize hydrolysis of methacryloyl groups.
- Catalyst Loading : 1.2 eq. of triethylamine ensures complete neutralization of HCl, avoiding side reactions.
- Purification : Dialysis (MWCO 1 kDa) removes unreacted monomers, followed by lyophilization for solvent-free recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
